Imidazo[1,2-a]pyrazine-2-carboxamide
Overview
Description
Imidazo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and drug development. This compound is characterized by its fused bicyclic structure, which includes an imidazo ring fused to a pyrazine ring, with a carboxamide group attached at the second position. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrazine-2-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 2,3-diaminomaleonitrile with ketones and isocyanides, followed by intramolecular cyclization to form the imidazo[1,2-a]pyrazine core . The reaction conditions often involve the use of catalysts such as cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: H2O2 in acetic acid or KMnO4 in water.
Reduction: NaBH4 in methanol or LiAlH4 in tetrahydrofuran (THF).
Substitution: Halogenated imidazo[1,2-a]pyrazine derivatives with nucleophiles in polar solvents like dimethylformamide (DMF) or DMSO.
Major Products Formed:
Oxidation: Formation of imidazo[1,2-a]pyrazine-2-carboxylic acid.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of various substituted this compound derivatives.
Scientific Research Applications
Imidazo[1,2-a]pyrazine-2-carboxamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of key biological processes, such as DNA replication or protein synthesis, which is crucial for its therapeutic effects . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrazine-2-carboxamide can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity and structural similarity, but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Another related compound with a pyrimidine ring, used in various medicinal chemistry applications.
Imidazo[1,5-a]pyrazine: Differing in the position of the nitrogen atoms in the ring, this compound has unique reactivity and biological properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
imidazo[1,2-a]pyrazine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7(12)5-4-11-2-1-9-3-6(11)10-5/h1-4H,(H2,8,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUIZZPOVQWUGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=N1)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506486 | |
Record name | Imidazo[1,2-a]pyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77124-59-5 | |
Record name | Imidazo[1,2-a]pyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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